molecular formula C10H8FN3O2 B1460842 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1040025-87-3

1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1460842
CAS RN: 1040025-87-3
M. Wt: 221.19 g/mol
InChI Key: LZXLCCGTTYBZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), a fluorine atom, and a methyl group (-CH3) attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the fluorine, methyl, and carboxylic acid groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the various functional groups attached to it. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group could participate in acid-base reactions, the fluorine atom could be involved in nucleophilic substitution reactions, and the triazole ring could undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the fluorine atom could affect its reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in various synthetic and structural chemistry studies. Research has focused on its synthesis and the analysis of its crystal structure to understand its properties better. For instance, Xu Liang's study on the synthesis of a related compound provides insights into the structural dimensions and intermolecular hydrogen bonding that could be relevant for understanding similar triazole compounds (Xu Liang, 2009).

Photophysical Properties and Application Prospects

The photophysical properties of triazole derivatives, including those similar to 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been explored for potential applications in sensing and biological research. Research by Nikita E. Safronov et al. on 2-aryl-1,2,3-triazol-4-carboxylic acids reveals these compounds' bright blue fluorescence, excellent quantum yields, and sensitivity to structural changes and the microenvironment, suggesting their use in monitoring and controlling pH in biological systems (Safronov et al., 2020).

Intermolecular Interactions

The study of intermolecular interactions in derivatives of 1,2,4-triazoles, which share a similar core structure with the compound of interest, provides valuable information on how these interactions influence the properties and stability of such molecules. Research conducted by R. Shukla et al. analyzed these interactions through X-ray diffraction and theoretical calculations, offering insights that could be applicable to understanding the behavior of 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in various environments (Shukla et al., 2014).

Chemical Reactivity and Mechanistic Studies

Understanding the chemical reactivity and mechanisms involving triazole compounds is crucial for expanding their applications in synthetic chemistry. A mechanistic study by Jinsong Gu and Xiuhui Lu on the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles provides a theoretical basis that could be relevant for designing new synthetic routes for compounds like 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and understanding their reaction behavior (Gu & Lu, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, triazole derivatives are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-2-3-9(7(11)4-6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXLCCGTTYBZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.